

# Vimirogant potency comparison analysis

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## Compound Focus: Vimirogant

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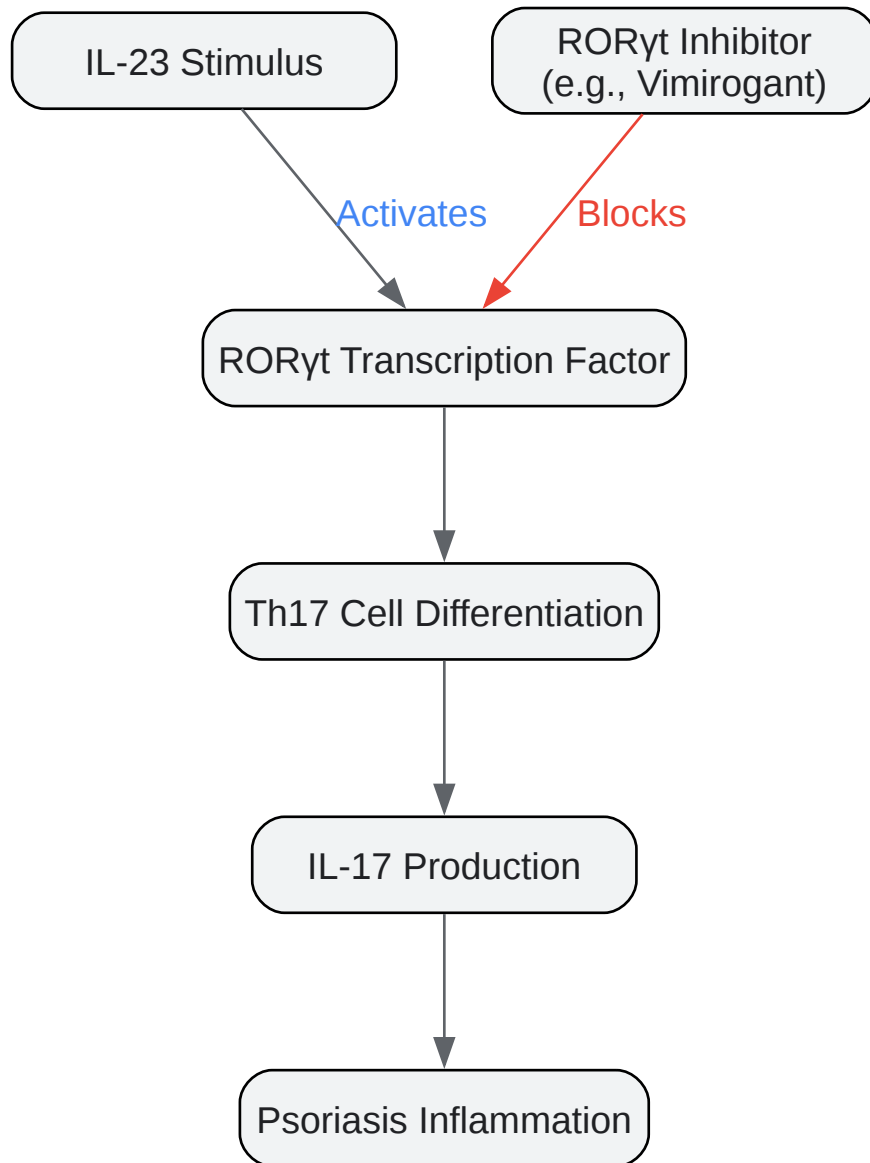
## Vimirogant's Development Status

**Vimirogant** was a small molecule drug candidate under investigation for autoimmune diseases. Key details of its development status are summarized below.

Property	Detail
Developers	AbbVie, Vitae Pharmaceuticals, Allergan [1]
Mechanism of Action	Nuclear receptor subfamily 1 group F member 3 (ROR $\gamma$ t) antagonist; Acts as an immunosuppressant [1]
Highest Phase	Discontinued (Previously Phase II for plaque psoriasis and other indications) [1]
Latest Event	Allergan (which was developing the drug) was acquired and merged into AbbVie in May 2020 [1]

## Mechanism of Action and Therapeutic Class

**Vimirogant** belongs to a class of investigational drugs known as **ROR $\gamma$ t (Retinoic acid receptor-Related Orphan Receptor Gamma t) inhibitors** [1] [2]. The diagram below illustrates the targeted pathway of this drug class.



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*Diagram: RORyt Inhibition Pathway. RORyt is a key transcription factor controlling the development of T-helper 17 (Th17) cells. By antagonizing RORyt, **Vimirogant** aimed to reduce Th17 cell differentiation and the subsequent production of the pro-inflammatory cytokine IL-17, which is a central driver in psoriasis pathogenesis [2].*

## The Landscape of Psoriasis Treatments

For context, the therapeutic landscape for moderate-to-severe psoriasis has evolved significantly, moving from broad-acting systemic treatments to highly targeted therapies [3]. The main categories of advanced treatments include:

- **Biologics:** These are large-molecule drugs that target specific cytokines in the immune system, such as **TNF- $\alpha$** , **IL-17**, **IL-23**, and **IL-12/23** [3]. They are administered via injection or infusion and have revolutionized psoriasis treatment [3].
- **Oral Small Molecules:** These are low-molecular-weight drugs taken orally. They work by inhibiting intracellular signaling pathways involved in inflammation [4]. Key approved examples include:
  - **Apremilast:** A PDE4 inhibitor that increases intracellular cAMP levels, reducing the production of multiple pro-inflammatory cytokines [4].
  - **Tofacitinib:** A JAK inhibitor that blocks signaling pathways for several cytokines. It is approved for psoriatic arthritis [4].

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## References

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